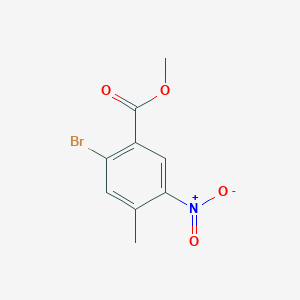

2-Bromo-4-methyl-5-nitro-benzoic acid methyl ester

Description

Significance of Aryl Esters with Halogen and Nitro Functionalities

Aryl esters containing both halogen (such as bromine) and nitro (-NO₂) functionalities are of particular interest to synthetic chemists. The presence of a halogen atom provides a reactive site for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. nih.govresearchgate.net

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution and directs incoming groups to the meta position. Furthermore, the nitro group can be readily reduced to an amino group (-NH₂), which is a key functional group in many biologically active molecules and dyes. wikipedia.org This dual functionality of halogen and nitro groups makes such compounds highly valuable synthons.

Contextualizing 2-Bromo-4-methyl-5-nitro-benzoic acid methyl ester within Synthetic Organic Chemistry

Within this framework, this compound emerges as a polysubstituted aromatic compound with significant potential as a synthetic intermediate. Its structure incorporates a bromine atom, a nitro group, a methyl group, and a methyl ester group, each contributing to its unique reactivity profile. The bromine atom at the 2-position, the methyl group at the 4-position, and the nitro group at the 5-position create a specific substitution pattern that can be exploited for the regioselective synthesis of more complex molecules. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification.

Historical Perspective of Halogenated Nitrobenzoic Acid Derivatives in Chemical Research

The study of halogenated nitrobenzoic acid derivatives has a long history in chemical research, dating back to the late 19th and early 20th centuries. Early research focused on the synthesis and characterization of these compounds, driven by the desire to understand the effects of different substituents on the properties of aromatic systems. Over the years, these compounds have found applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and dyes. The development of new synthetic methodologies, particularly in the area of transition-metal-catalyzed cross-coupling reactions, has further expanded the utility of these versatile building blocks. chemicalbook.com

Compound Data

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | methyl 2-bromo-4-methyl-5-nitrobenzoate |

| CAS Number | Not available |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1N+[O-])C(=O)OC)Br |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXILNCXDUTLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215325 | |

| Record name | Benzoic acid, 2-bromo-4-methyl-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202858-67-0 | |

| Record name | Benzoic acid, 2-bromo-4-methyl-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202858-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-4-methyl-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Methyl 5 Nitro Benzoic Acid Methyl Ester and Its Analogs

Esterification Strategies for Aromatic Carboxylic Acids

The conversion of the carboxylic acid group to its methyl ester is a fundamental transformation in the synthesis of the target molecule. This section details various approaches to achieve this esterification, from classical acid-catalyzed methods to more advanced techniques that offer improved efficiency and milder reaction conditions.

Acid-Catalyzed Esterification Approaches

The most common method for the esterification of carboxylic acids is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. byjus.comlibretexts.orgsynarchive.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, either an excess of the alcohol is used, or the water formed during the reaction is removed. libretexts.org

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product. byjus.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). mdpi.com For aromatic carboxylic acids, the reactivity can be influenced by the nature and position of substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as a nitro group, can decrease the nucleophilicity of the carbonyl oxygen, potentially slowing down the initial protonation step. Conversely, steric hindrance from bulky ortho-substituents can impede the approach of the alcohol nucleophile. wikipedia.org

Table 1: Examples of Acid-Catalyzed Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol | H₂SO₄ | Reflux | ~95% | alfa-chemistry.com |

| 4-Nitrobenzoic Acid | n-Butanol | Ph₃PBr₂/DMAP | Room Temp | High | orgsyn.org |

| 4-Methylbenzoic Acid | Methanol | H₂SO₄ | Reflux | High | askfilo.com |

| 2-Bromobenzoic Acid | Methanol | H₂SO₄ | Reflux | High | chemicalbook.com |

Advanced Esterification Techniques and Efficiency Considerations

To overcome the limitations of traditional Fischer esterification, such as long reaction times and harsh conditions, several advanced techniques have been developed. These methods often offer higher yields, shorter reaction times, and are compatible with a wider range of functional groups.

Microwave-Assisted Esterification: The use of microwave irradiation has been shown to significantly accelerate esterification reactions. mdpi.comnih.govrsc.orgsciepub.com Microwave energy directly heats the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. mdpi.com For instance, the esterification of ferulic acid with ethanol (B145695) in the presence of sulfuric acid under microwave irradiation at 88 °C was completed in 5 minutes with a 94% yield. mdpi.com This method is particularly beneficial for sterically hindered or electronically deactivated carboxylic acids.

Solid-Phase Catalysts: The use of heterogeneous solid acid catalysts offers several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. ijstr.orgmdpi.comdergipark.org.tr Examples of solid acid catalysts include modified montmorillonite K10 clay, zirconium/titanium solid acids, and various resins. ijstr.orgmdpi.comdergipark.org.tr A study on the solvent-free esterification of substituted benzoic acids using phosphoric acid-modified montmorillonite K10 clay demonstrated high yields with both electron-donating and electron-withdrawing groups. ijstr.org

Table 2: Comparison of Advanced Esterification Methods for Aromatic Acids

| Method | Catalyst | Substrate Example | Conditions | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Microwave-Assisted | H₂SO₄ | Ferulic Acid | 88 °C, 5 min | 94% | Rapid reaction time | mdpi.com |

| Solid Acid Catalyst | Modified Montmorillonite K10 | Benzoic Acid | Reflux, 5 hours | High | Catalyst reusability | ijstr.org |

| Solid Acid Catalyst | Zr/Ti Oxide | Benzoic Acid | - | High | High activity | mdpi.com |

| Microwave-Assisted | NFSi | Benzoic Acid | 120 °C, 30 min | Quantitative | High efficiency | mdpi.com |

Regioselective Halogenation (Bromination) on Aromatic Rings

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of 2-Bromo-4-methyl-5-nitro-benzoic acid methyl ester. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Bromination Precursor Derivatization

The starting material for the bromination step is typically a derivative of 4-methyl-5-nitrobenzoic acid. The directing effects of the methyl (-CH₃) and nitro (-NO₂) groups on the incoming electrophile (bromine) determine the position of substitution.

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. chemguide.co.uklibretexts.org This means it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. The nitro group, on the other hand, is a deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects. chemguide.co.uklibretexts.org It decreases the electron density of the ring, particularly at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In a molecule like 4-methyl-3-nitrobenzoic acid (a plausible precursor), the methyl group at position 4 directs incoming electrophiles to positions 2 and 6. The nitro group at position 3 directs incoming electrophiles to position 5. The directing effects of the two groups can either reinforce or oppose each other. When the directing effects of the substituents reinforce each other, a single product is predominantly formed. jove.com In the case of brominating a precursor like 4-methyl-3-nitrobenzoic acid, the methyl group activates the ortho position (position 2), and the nitro group directs to the meta position (also position 2 relative to the nitro group). This reinforcement of directing effects would favor the formation of the 2-bromo isomer.

Decarboxylative Bromination Pathways for Aromatic Systems

An alternative to direct electrophilic bromination is decarboxylative bromination, where a carboxylic acid group is replaced by a bromine atom. The most well-known of these reactions is the Hunsdiecker reaction. alfa-chemistry.comwikipedia.orgbyjus.comyoutube.comlscollege.ac.in This reaction typically involves the treatment of a silver salt of a carboxylic acid with bromine. wikipedia.orgbyjus.com The reaction is believed to proceed through a radical mechanism. wikipedia.org

While the Hunsdiecker reaction is effective for many aliphatic carboxylic acids, its application to aromatic carboxylic acids can be less straightforward, sometimes resulting in lower yields or side reactions, especially with electron-rich substrates. nih.gov However, modifications of the Hunsdiecker reaction and the development of new decarboxylative bromination methods have expanded its scope.

Recent advancements have led to the development of transition-metal-free decarboxylative bromination methods for aromatic carboxylic acids. nih.govresearchgate.netrsc.orgmanchester.ac.uksemanticscholar.org These methods often utilize alternative brominating agents and reaction conditions. However, a key consideration for these reactions is the electronic nature of the aromatic ring. Many of these methods are most effective for electron-rich aromatic acids, while substrates with strong electron-withdrawing groups, such as a nitro group, may be less reactive or require specific catalytic systems. nih.gov

Control of Regioselectivity in Halogenation Processes

Achieving the desired regioselectivity in the bromination of a polysubstituted aromatic ring is paramount. The outcome is determined by a combination of electronic and steric factors.

Electronic Effects: As discussed, the interplay of the directing effects of the existing substituents is the primary factor controlling the position of bromination. In a scenario with both an activating (ortho, para-director) and a deactivating (meta-director) group, the position of substitution is often a result of the combined influence. If the directing effects converge on the same position, a high degree of regioselectivity can be achieved. jove.com

Steric Hindrance: The size of the substituents on the aromatic ring and the incoming electrophile can also influence the regioselectivity. libretexts.orgyoutube.com Bulky groups can hinder the approach of the electrophile to the adjacent ortho positions. This steric hindrance can lead to a preference for substitution at the less sterically crowded para position or other accessible positions. For instance, in the nitration of p-tert-butyltoluene, substitution occurs preferentially at the less hindered position ortho to the methyl group. jove.com In the context of synthesizing this compound, the steric bulk of the methyl and carboxyl groups, as well as the nitro group, will influence the accessibility of the different positions on the ring to the brominating agent.

Computational studies can also be employed to predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the relative energies of the possible intermediates. rsc.orgnih.govescholarship.org

Reaction Chemistry and Transformational Pathways of 2 Bromo 4 Methyl 5 Nitro Benzoic Acid Methyl Ester

Nucleophilic Aromatic Substitution Reactions

The presence of a strong electron-withdrawing nitro group positioned para to the bromine atom makes the aromatic ring electron-deficient. This electronic arrangement activates the carbon atom attached to the bromine for nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the electrophilic carbon, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, before the displacement of the bromide leaving group.

Displacement of the Bromine Moiety by Various Nucleophiles

The bromine atom on the aromatic ring of 2-Bromo-4-methyl-5-nitro-benzoic acid methyl ester can be displaced by a range of nucleophiles. This transformation is a common strategy for introducing new functional groups onto the aromatic core. Typical nucleophiles include alkoxides, amines, and thiolates. The reaction generally proceeds under basic conditions, which may also facilitate the formation of the active nucleophile.

The efficiency of the substitution is highly dependent on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature. For instance, amines can readily displace the bromide to form N-aryl products, a reaction that is fundamental in the synthesis of many biologically active compounds and materials.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-Nitroaromatic Substrates This table presents examples of SNAr reactions on compounds analogous to this compound to illustrate the displacement of the bromine moiety.

| Nucleophile | Product Type | Typical Conditions |

| Aniline (B41778) | N-Aryl Aniline | Base (e.g., Cs₂CO₃), Toluene or DMF, Heat/Microwave |

| Primary/Secondary Amines | Substituted Aniline | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat |

| Methoxide (CH₃O⁻) | Anisole Derivative | NaOCH₃, Methanol, Heat |

| Thiophenolate (PhS⁻) | Diaryl Thioether | NaSPh, Solvent (e.g., DMF) |

Reductive Transformations of the Nitro Group to Amine Functionality

The nitro group is readily reduced to a primary amine (aniline derivative) using a variety of reagents. This transformation is one of the most important reactions of aromatic nitro compounds, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com The challenge often lies in achieving chemoselectivity, ensuring that other reducible or sensitive functional groups, such as the bromo substituent and the methyl ester, remain intact.

Several methods are effective for the selective reduction of nitroarenes in the presence of esters and halogens. niscpr.res.in A system of sodium borohydride (B1222165) (NaBH₄) in combination with iron(II) chloride (FeCl₂) has been shown to be highly effective for the chemoselective reduction of nitro groups on aromatic rings while leaving ester groups unaffected. researchgate.netthieme-connect.com Other reliable methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal/acid combinations such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comniscpr.res.in Using hydrazine (B178648) in the presence of zinc or magnesium powder is another mild and efficient method for this selective transformation. niscpr.res.in

Table 2: Selective Reduction Methods for Aromatic Nitro Compounds This table outlines common and selective methods for the reduction of a nitro group to an amine in the presence of other sensitive functionalities, applicable to the target compound.

| Reagent System | Solvent | Key Features | Reference |

| NaBH₄ / FeCl₂ | THF | High chemoselectivity for nitro group over ester; magnificent yields (up to 96%). | researchgate.netthieme-connect.com |

| Hydrazine glyoxylate (B1226380) / Zn or Mg powder | Methanol | Rapid, selective reduction at room temperature; avoids hydrogenolysis of halogens. | niscpr.res.in |

| H₂ / Pd/C or Raney Ni | Ethanol (B145695)/Methanol | Common catalytic hydrogenation method; can sometimes lead to dehalogenation. | masterorganicchemistry.com |

| Fe / HCl or NH₄Cl | Ethanol/Water | Classic, cost-effective method (Béchamp reduction); generally tolerant of esters. | masterorganicchemistry.comwikipedia.org |

| SnCl₂ / Ethanol | Ethanol | Provides a pH-neutral, non-aqueous system for nitro reduction. | masterorganicchemistry.com |

Cross-Coupling Reactions and Organometallic Chemistry

The carbon-bromine bond in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. mdpi.com This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. mdpi.com Aryl bromides, like the title compound, are common substrates. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the catalyst, and a base. mdpi.comnih.gov The presence of both electron-withdrawing nitro and ester groups on the aromatic ring can influence the efficiency of the oxidative addition step in the catalytic cycle.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table provides representative conditions for the Suzuki-Miyaura reaction, a key transformation for aryl bromides like this compound.

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid, Alkylboronic ester | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Ligand | PCy₃, SPhos, XPhos | Stabilizes Pd(0) and facilitates catalytic cycle |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene/Water, Dioxane, DMF | Solubilizes reactants and facilitates the reaction |

Other Transition Metal-Mediated Transformations Involving Bromine

Beyond the Suzuki-Miyaura reaction, the bromo substituent enables participation in a variety of other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst, to produce arylalkynes. wikipedia.orglibretexts.org This reaction is highly valuable for creating C(sp²)-C(sp) bonds under mild conditions. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It has become a premier method for synthesizing aryl amines, largely replacing older, harsher methods. wikipedia.org

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse unsaturated and heteroatomic functionalities.

Table 4: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions This table summarizes key cross-coupling reactions applicable to the C-Br bond of the title compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | C(sp²)-C(sp²) | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C(sp²)-C(sp) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Amine base |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C(sp²)-N | Pd catalyst (e.g., Pd₂(dba)₃), Bulky phosphine ligand, Strong base (e.g., NaOtBu) |

Reactivity of the Methyl Ester Group

The methyl ester group is a key functional handle that can undergo several important transformations, primarily involving nucleophilic acyl substitution.

The most common reaction is hydrolysis , where the ester is converted back to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by an acidic workup to protonate the resulting carboxylate salt. chemspider.com

The ester can also be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, readily reducing esters to alcohols. harvard.edu In contrast, weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters, which allows for the selective reduction of other functional groups (like the nitro group, in the presence of a catalyst) while preserving the ester. researchgate.netjsynthchem.com

Table 5: Common Reactions of the Methyl Ester Group This table details the primary transformations of the methyl ester functionality.

| Reaction Type | Reagents | Product |

| Basic Hydrolysis (Saponification) | 1. NaOH (aq), Heat2. H₃O⁺ | 2-Bromo-4-methyl-5-nitro-benzoic acid |

| Reduction | 1. LiAlH₄2. H₂O | (2-Bromo-4-methyl-5-nitro-phenyl)methanol |

| Transesterification | Alcohol (R'OH), Acid or Base catalyst | 2-Bromo-4-methyl-5-nitro-benzoic acid alkyl ester (R') |

| Aminolysis | Amine (R'NH₂), Heat | 2-Bromo-4-methyl-5-nitro-N-alkylbenzamide |

Hydrolysis and Transesterification Reactions

The methyl ester group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 2-bromo-4-methyl-5-nitrobenzoic acid, can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the use of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic acyl substitution. The presence of the strongly electron-withdrawing nitro group (-NO2) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate. brainly.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically requiring heat and the presence of a strong acid (e.g., H2SO4) in excess water to drive the equilibrium towards the carboxylic acid product. quora.com

High-temperature water, with or without a base, has also been shown to be an effective green chemistry approach for the hydrolysis of substituted methyl benzoates. rsc.orgpsu.edu

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org For instance, reacting the title compound with ethanol under acidic conditions would yield 2-bromo-4-methyl-5-nitro-benzoic acid ethyl ester. To ensure a high yield, the alcohol reactant is often used as the solvent to shift the reaction equilibrium. masterorganicchemistry.com Both acidic and basic catalysis mechanisms proceed through a tetrahedral intermediate. wikipedia.org

| Reaction | Typical Reagents | Product | Key Factors |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH or KOH in H₂O/MeOH | 2-Bromo-4-methyl-5-nitrobenzoic acid salt | Irreversible; Rate enhanced by -NO₂ group |

| Acid-Catalyzed Hydrolysis | H₂SO₄ in excess H₂O, heat | 2-Bromo-4-methyl-5-nitrobenzoic acid | Reversible equilibrium |

| Transesterification | R-OH, Acid or Base Catalyst | 2-Bromo-4-methyl-5-nitro-benzoic acid alkyl ester | Equilibrium driven by excess alcohol |

Reduction of the Ester to Alcohol Functionality

The methyl ester can be reduced to the corresponding primary alcohol, (2-bromo-4-methyl-5-nitrophenyl)methanol. A significant challenge in this transformation is achieving selectivity, as the nitro group is also susceptible to reduction.

The choice of reducing agent is critical. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH4) would likely reduce both the ester and the nitro group. However, several methods have been developed for the selective reduction of esters in the presence of nitro groups. researchgate.net A common strategy involves converting the parent carboxylic acid to the alcohol using borane (B79455) reagents. For the ester, a two-step procedure is often preferred where the ester is first hydrolyzed to the carboxylic acid, which is then reduced.

Alternatively, sodium borohydride (NaBH4), which is typically unreactive towards esters, can be used effectively in a mixed solvent system of THF and methanol. This system has been shown to reduce methyl esters of various aromatic carboxylic acids to their corresponding alcohols while leaving nitro groups intact. ias.ac.in This method provides a safer and more convenient alternative to metal hydride reductions. ias.ac.in

Influence of Substituent Effects on Reactivity and Regioselectivity

The reactivity of the benzene (B151609) ring and the outcomes of reactions involving the functional groups are heavily influenced by the electronic and steric properties of all four substituents.

Electronic and Steric Directing Effects of Nitro, Bromo, and Ester Groups

The substituents on the aromatic ring dictate its susceptibility to further electrophilic or nucleophilic attack and control the position of any new substituents.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both the inductive (-I) and resonance (-M or -R) effects. It withdraws electron density from the benzene ring, making it much less reactive towards electrophilic aromatic substitution (EAS). libretexts.orgmsu.edu It is a meta-director for EAS.

Bromo Group (-Br): As a halogen, bromine is deactivating due to its strong -I effect. However, it possesses lone pairs of electrons that can be donated to the ring via resonance (+M or +R effect), which directs incoming electrophiles to the ortho and para positions. byjus.com

Methyl Ester Group (-COOCH₃): Similar to the nitro group, the ester is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. fiveable.me

Methyl Group (-CH₃): This is an activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It is an ortho, para-director.

In this compound, the ring is significantly deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups (nitro, bromo, ester). The only available position for substitution is C6, which is ortho to the bromo group and meta to both the nitro and ester groups. The directing effects of the substituents are therefore in conflict, making further EAS challenging and likely to require harsh conditions.

Conversely, the high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly displacement of the bromo or nitro group, if a strong nucleophile is used.

| Substituent | Inductive Effect | Resonance Effect | Ring Effect | Directing Effect (for EAS) |

|---|---|---|---|---|

| -Br | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| -CH₃ | +I (Donating) | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -NO₂ | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Meta |

| -COOCH₃ | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Meta |

Intramolecular Interactions and Their Impact on Reaction Outcomes

Steric hindrance plays a crucial role in the chemistry of this molecule. The presence of the bromo and methyl ester groups at the C2 position creates significant steric crowding. This is an example of the ortho effect , where an ortho-substituent can force the ester group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This rotation disrupts the resonance between the ester's carbonyl group and the aromatic π-system. wikipedia.org This steric inhibition of resonance can influence the reactivity of the ester group itself, potentially slowing the rate of hydrolysis compared to an unhindered ester. acs.org

Furthermore, while intramolecular hydrogen bonding can be a factor in some ortho-substituted benzoic acids (e.g., between a hydroxyl and a nitro group), it is unlikely to be a significant stabilizing factor in this molecule. quora.comstackexchange.com There are no suitable hydrogen bond donors positioned to interact with the nitro or ester oxygen atoms. The dominant interactions are steric repulsions, which influence the molecule's preferred conformation and the accessibility of its reactive sites.

Derivatization Strategies for Further Synthetic Building Blocks

This compound is a valuable intermediate that can be converted into a range of other synthetic building blocks through reactions targeting its functional groups.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents, such as sodium borohydride in the presence of transition metal salts (e.g., NaBH4-FeCl2) or catalytic hydrogenation (e.g., H₂ over Pd/C), while leaving the ester group intact. researchgate.netthieme-connect.com This transformation yields methyl 5-amino-2-bromo-4-methylbenzoate, a versatile trifunctional intermediate. The resulting aniline derivative can undergo a wide array of subsequent reactions, including diazotization to form diazonium salts, acylation to form amides, and participation in the synthesis of heterocyclic compounds.

Modification of the Bromo Group: The bromine atom serves as a handle for carbon-carbon bond formation via cross-coupling reactions. For example, it could participate in Suzuki, Stille, or Negishi couplings. A Negishi-type coupling with dimethylzinc (B1204448) in the presence of a palladium catalyst has been demonstrated on the related 4-bromo-2-nitrobenzoic acid. sigmaaldrich.com Such reactions allow for the introduction of alkyl, aryl, or vinyl groups at the C2 position.

Reactions of the Carboxylic Acid/Ester Moiety: Following hydrolysis of the ester, the resulting carboxylic acid can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂). This highly reactive intermediate can then be used to form amides, anhydrides, or other esters.

By strategically combining these transformations, a diverse library of complex molecules can be synthesized from this single starting material, highlighting its utility as a foundational block in medicinal and materials chemistry.

Advanced Spectroscopic and Chromatographic Methodologies for Research and Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 2-Bromo-4-methyl-5-nitro-benzoic acid methyl ester, a combination of one-dimensional and multi-dimensional NMR experiments would be employed for unambiguous assignment of all proton and carbon signals.

While specific experimental data for the title compound is not extensively reported in publicly available literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and the known effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the bromine atom, along with the ester functionality, and the electron-donating effect of the methyl group, all influence the electronic environment of the aromatic protons and carbons, leading to a predictable dispersion of signals in the NMR spectra.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (position 3) | 8.0 - 8.2 | - |

| Aromatic-H (position 6) | 7.8 - 8.0 | - |

| Methyl Ester (-OCH₃) | 3.9 - 4.0 | 52 - 54 |

| Methyl (-CH₃) | 2.4 - 2.6 | 20 - 22 |

| Carbonyl (C=O) | - | 164 - 166 |

| Aromatic C-Br | - | 118 - 122 |

| Aromatic C-CH₃ | - | 135 - 138 |

| Aromatic C-NO₂ | - | 145 - 148 |

| Aromatic C-COOCH₃ | - | 130 - 133 |

| Aromatic C-H (position 3) | - | 125 - 128 |

| Aromatic C-H (position 6) | - | 132 - 135 |

Note: These are predicted values and may vary from experimental results.

To resolve any ambiguities in the assignment of the aromatic protons and carbons, multi-dimensional NMR techniques are essential.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling between the two aromatic protons, confirming their ortho, meta, or para relationship. For the expected structure, a cross-peak between the signals of the protons at positions 3 and 6 would be anticipated if they were vicinal, which they are not in this isomer. The absence of such a cross-peak would support the proposed substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the direct assignment of the protonated aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the protons of the methyl ester would show a correlation to the carbonyl carbon and the aromatic carbon at position 1. Similarly, the protons of the methyl group at position 4 would show correlations to the aromatic carbons at positions 3, 4, and 5. These correlations are instrumental in piecing together the connectivity of the molecule.

NMR spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, by identifying the formation of any intermediates or byproducts, NMR can provide valuable insights into the reaction mechanism. For instance, during the esterification of the corresponding carboxylic acid, the shift of the aromatic proton signals upon conversion of the carboxylic acid group to a methyl ester can be monitored to determine the reaction's completion.

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an approximate intensity ratio of 1:1.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. For aromatic nitro compounds, common fragmentation pathways involve the loss of NO₂ (46 Da) and NO (30 Da). Esters typically fragment via cleavage of the C-O bond, leading to the loss of the alkoxy group.

Predicted Fragmentation Pathways for this compound:

| Fragment Ion | Proposed Structure | m/z |

| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical | 243/245 |

| [M - NO₂]⁺ | Loss of the nitro group | 228/230 |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy group | 215/217 |

| [C₇H₄BrO]⁺ | Further fragmentation | 199/201 |

Note: The m/z values are given for the two major bromine isotopes (⁷⁹Br and ⁸¹Br).

HRMS is an invaluable tool for the analysis of complex reaction mixtures, allowing for the identification of intermediates, byproducts, and the final product. Its high sensitivity and mass accuracy enable the detection of species present in low concentrations. In the synthesis of this compound, HRMS can be used to confirm the identity of the product and to ensure its purity by detecting any residual starting materials or side-products.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

NO₂ Stretch (Nitro group): Two distinct bands are anticipated, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-O Stretch (Ester): A band in the region of 1200-1300 cm⁻¹.

C-Br Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitro group, being a highly polarizable functional group, is expected to give a strong Raman signal. The aromatic ring vibrations would also be prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 (Strong) | 1720 - 1740 (Weak) |

| Asymmetric NO₂ | 1520 - 1560 (Strong) | 1520 - 1560 (Strong) |

| Symmetric NO₂ | 1345 - 1385 (Strong) | 1345 - 1385 (Medium) |

| C-O (Ester) | 1200 - 1300 (Medium) | 1200 - 1300 (Weak) |

| C-Br | 500 - 600 (Medium) | 500 - 600 (Strong) |

By combining the information obtained from these advanced spectroscopic and chromatographic techniques, a comprehensive and unambiguous characterization of this compound can be achieved.

Confirmation of Key Structural Features

Spectroscopic analysis is fundamental to verifying the identity and structural integrity of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the arrangement of protons on the benzene ring. For this compound, two aromatic protons would be expected. Due to the substitution pattern, these protons would appear as distinct singlets in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The proton at the C6 position is anticipated to be downfield due to the deshielding effects of the adjacent bromine atom and the para nitro group. The proton at the C3 position would be influenced by the adjacent methyl and ester groups. Additionally, the spectrum would show two singlets in the aliphatic region: one for the methyl ester protons (-OCH₃) around δ 3.9 ppm and another for the aromatic methyl group (-CH₃) protons around δ 2.5 ppm.

¹³C NMR would further confirm the carbon skeleton, showing distinct signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the ester group (around δ 165 ppm), the aromatic carbons, and the two methyl carbons.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups present. The spectrum of this compound would exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net A strong absorption peak corresponding to the carbonyl (C=O) stretch of the methyl ester group would be observed around 1720-1740 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while C-H stretching of the aromatic ring and methyl groups would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretch of the ester and the C-Br stretch would also be present at lower frequencies.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For C₉H₈BrNO₄, the expected molecular weight is approximately 274.07 g/mol . sinfoochem.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The isotopic pattern of bromine (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br) would result in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

| ¹H NMR | Aromatic H (C6-H) | Singlet, ~δ 8.2-8.5 ppm |

| Aromatic H (C3-H) | Singlet, ~δ 7.5-7.8 ppm | |

| Methyl Ester (-OCH₃) | Singlet, ~δ 3.9 ppm | |

| Methyl (-CH₃) | Singlet, ~δ 2.5 ppm | |

| IR | Nitro (NO₂) Stretch | ~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym) |

| Carbonyl (C=O) Stretch | ~1720-1740 cm⁻¹ | |

| Aromatic (C=C) Stretch | ~1450-1600 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z ~273, 275 (isotopic pattern) |

Monitoring Reaction Progress and Purity

The synthesis of this compound, likely involving steps such as bromination, nitration, and esterification of a suitable precursor, requires careful monitoring to optimize reaction conditions and yields. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively track the consumption of reactants and the formation of the desired product. A patent for the synthesis of a related compound, 2-methyl-4-nitrobenzoic acid, explicitly mentions the use of TLC to follow the reaction's progress. google.com The difference in polarity between the starting materials and the product allows for their separation on the plate, visualizing the reaction's advancement.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed. These methods can separate the product from starting materials, intermediates, and by-products, allowing for the determination of reaction conversion and the purity of the isolated product.

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide robust evidence for the structure of this compound, X-ray crystallography offers the only means of determining its definitive three-dimensional molecular structure in the solid state. This technique requires a single, high-quality crystal of the compound. If such a crystal can be grown, X-ray diffraction analysis can precisely measure bond lengths, bond angles, and torsional angles.

This analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the methyl ester and nitro groups relative to the ring. For instance, studies on similar molecules like methyl 4-bromo-2-(methoxymethoxy)benzoate have used X-ray crystallography to determine the dihedral angle between the benzene ring and the ester group, which was found to be 14.5 (2)°. nih.gov Similar data for the title compound would provide invaluable insight into its steric and electronic properties. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π–π stacking. nih.gov

Advanced Chromatographic Separations for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the premier analytical technique for assessing the purity of non-volatile compounds like this compound and for quantitative analysis. A reversed-phase HPLC method is typically developed for such aromatic compounds.

Methodology:

Column: A C18 stationary phase is commonly used, which separates compounds based on their hydrophobicity. usda.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) is often employed. usda.gov The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity.

Detection: A UV detector is highly effective, as the aromatic ring and nitro group are strong chromophores. The detection wavelength would be set at a λₘₐₓ where the compound exhibits maximum absorbance to ensure high sensitivity.

This method allows for the separation of the main compound from trace impurities, which may include starting materials, isomers (e.g., 3-Bromo-4-methyl-5-nitro-benzoic acid methyl ester), or by-products from the synthesis. By integrating the peak area of the target compound and comparing it to the total area of all peaks, the percentage purity can be accurately determined. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the exact amount of the compound in a sample.

Table 2: Typical HPLC Parameters for Analysis

| Parameter | Condition | Purpose |

| Stationary Phase | Reversed-Phase C18 (5 µm) | Separation based on polarity |

| Mobile Phase | Acetonitrile / Water Gradient | Elution of components |

| Flow Rate | 1.0 mL/min | Consistent elution time |

| Detector | UV-Vis (e.g., at 254 nm) | Detection and quantification |

| Injection Volume | 10 µL | Precise sample introduction |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Impurity Profiling

While the target compound itself has a relatively high boiling point, GC-MS is an invaluable tool for identifying any volatile impurities or by-products that may be present in the sample. It is also the method of choice for analyzing the starting materials or more volatile intermediates used in the synthesis.

Methodology: In GC-MS, the sample is vaporized and separated based on boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing a mass spectrum for each component.

Separation: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., polysiloxane-based) is typically used. The oven temperature is programmed to ramp up, allowing for the separation of compounds over a range of boiling points.

Identification: The key advantage of MS detection is that the fragmentation pattern of each separated component provides a "fingerprint" that can be compared against a spectral library (like the NIST library) for positive identification. nist.gov This is extremely powerful for identifying unknown impurities without needing to synthesize authentic standards. A study on the synthesis of Lenalidomide successfully used a GC-MS method to identify and control for seven potential genotoxic impurities, highlighting the technique's sensitivity and specificity. amazonaws.com

For this compound, GC-MS could be used to detect residual solvents from the synthesis or purification process, as well as any thermally stable, volatile precursors or side-products, ensuring the final product's comprehensive characterization.

Computational and Theoretical Studies on 2 Bromo 4 Methyl 5 Nitro Benzoic Acid Methyl Ester

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT study of 2-Bromo-4-methyl-5-nitro-benzoic acid methyl ester would typically commence with an analysis of its fundamental electronic structure and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the ester group), a conformational analysis is crucial. This would involve rotating key bonds and performing geometry optimization on each resulting conformer to identify the global minimum energy structure. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative as no published values exist.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br | 119.5 |

| C-N | 1.47 | C-C-N | 118.0 |

| C=O | 1.22 | O=C-O | 124.0 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Analysis of the spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO Properties of this compound (Note: This data is illustrative as no published values exist.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. These predicted shifts are typically compared against an internal standard (like tetramethylsilane, TMS) to correlate with experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. By calculating the excitation energies and oscillator strengths, one can generate a theoretical UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., n → π, π → π).

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can elucidate the pathways and energetics of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations.

Transition State Analysis and Activation Energy Calculations

To model a chemical reaction, researchers identify the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS structure and calculating its energy allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A high activation energy implies a slow reaction rate, while a low barrier suggests a faster reaction.

Pathways for Isomerization and Side Reactions

Quantum chemical modeling can also be used to explore potential side reactions or isomerization pathways. For instance, calculations could investigate the possibility of nucleophilic aromatic substitution, exploring the relative activation barriers for substitution at different positions on the benzene (B151609) ring. By comparing the energy profiles of different potential reaction pathways, chemists can predict the most likely products and understand the conditions that might favor one outcome over another.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, an MD simulation would provide a detailed view of its conformational landscape, revealing the various shapes the molecule can adopt and the energetic favorability of each state.

The simulation would model the molecule as a collection of atoms interacting through a defined force field. This force field is a set of parameters that approximates the potential energy of the system, accounting for bond stretching, angle bending, and torsional (dihedral) angles, as well as non-bonded interactions like van der Waals forces and electrostatic charges.

Key areas of investigation in an MD simulation of this compound would include:

Torsional Angles: The primary focus would be on the rotation around the single bonds connecting the substituents to the benzene ring. Specifically, the dihedral angles between the plane of the benzene ring and the planes of the nitro group (-NO₂) and the methyl ester group (-COOCH₃) are of high interest. Steric hindrance between the bulky bromine atom, the methyl group, and the adjacent nitro and ester groups would significantly influence the preferred rotational angles. researchgate.net For instance, studies on related substituted benzoic acids show that steric clashes often prevent substituents from being perfectly coplanar with the aromatic ring. researchgate.netresearchgate.net

Conformational Energy: The simulation would map the potential energy as a function of these torsional angles. This creates a potential energy surface, where energy minima correspond to stable or metastable conformations (conformers). The simulation would identify the lowest energy conformer, representing the molecule's most probable shape, as well as other accessible conformations and the energy barriers between them.

Solvent Effects: Running simulations in different solvent environments (e.g., in a vacuum, in water, or in an organic solvent) would demonstrate how intermolecular interactions with solvent molecules influence the conformational preferences of the ester and nitro groups.

The resulting data would allow for the creation of a detailed map of the molecule's flexibility and structural dynamics, which are crucial for understanding its interactions with other molecules.

Structure-Property Relationships Derived from Theoretical Investigations

Key relationships that would be investigated include:

Electronic Properties: Calculations would determine the distribution of electron density across the molecule. The strong electron-withdrawing nature of the nitro group (-NO₂) and the bromine atom (-Br), combined with the methyl ester group (-COOCH₃), would significantly polarize the benzene ring. This would create regions of positive and negative electrostatic potential, which are critical for predicting intermolecular interactions and reactivity. A molecular electrostatic potential (MEP) map would visually represent these charge distributions.

Reactivity Descriptors: Theoretical methods can quantify the reactivity of different sites on the molecule. acs.org For example, calculations of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would help predict the molecule's susceptibility to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Comparing these theoretical spectra with experimental data serves as a crucial validation of the computed molecular structure and electronic properties.

The insights gained from these theoretical studies are fundamental for rationalizing the behavior of the molecule and for designing new compounds with tailored properties. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of bromo, nitro, and ester functionalities makes 2-Bromo-4-methyl-5-nitro-benzoic acid methyl ester a valuable building block in organic synthesis. Each group can be selectively targeted to undergo a wide range of chemical transformations, providing pathways to diverse and complex molecular architectures.

The compound is a highly functionalized benzene (B151609) ring, making it an excellent starting point for creating polysubstituted aromatic compounds. The different reactive sites can be addressed sequentially to introduce new functional groups with a high degree of regiochemical control.

Transformations involving the Bromine Atom: The bromine atom is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, alkenyl, alkynyl, or aryl groups. The presence of the strongly electron-withdrawing nitro group can also activate the bromine atom for nucleophilic aromatic substitution reactions.

Transformations involving the Nitro Group: The nitro group is one of the most versatile functional groups in aromatic chemistry. It can be readily reduced to an amino group (NH2) using various reagents, such as metals in acidic media (e.g., Sn, Fe, Zn with HCl) or catalytic hydrogenation. masterorganicchemistry.com This resulting aniline (B41778) derivative opens up a vast array of subsequent reactions. The amino group is a strong activating, ortho-, para-director, which can direct further electrophilic aromatic substitutions. masterorganicchemistry.com It can also be converted into a diazonium salt, which is a gateway to numerous other functionalities via Sandmeyer-type reactions.

Transformations involving the Methyl Ester: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be converted into other functional groups such as acid chlorides, amides, or other esters.

The following table summarizes the potential synthetic transformations for each functional group:

| Functional Group | Reaction Type | Reagents | Potential Product Class |

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compounds |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted styrenes | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Aryl alkynes | |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substituted anilines, ethers | |

| Nitro | Reduction | Fe/HCl, Sn/HCl, H₂/Pd | Anilines |

| (Post-reduction) Diazotization | NaNO₂, HCl | Diazonium salts | |

| (Post-diazotization) Sandmeyer | CuCl, CuBr, CuCN | Chloro-, Bromo-, Cyano- aromatics | |

| Methyl Ester | Hydrolysis | NaOH or H₂SO₄, H₂O | Carboxylic acids |

| Aminolysis | Amine, Heat | Amides |

The multifunctionality of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The construction of fused ring systems often relies on the presence of two reactive functional groups in a specific relationship on an aromatic ring.

By reducing the nitro group to an amine, the molecule is converted to methyl 2-bromo-5-amino-4-methylbenzoate. This resulting ortho-bromoaniline scaffold is a classic starting point for building fused heterocyclic rings. Through intramolecular cyclization reactions, often catalyzed by transition metals, various five- and six-membered heterocyclic rings can be constructed. For instance, reaction with appropriate coupling partners can lead to the formation of benzoxazoles, benzothiazoles, or quinolines. The general strategy of using intramolecular reductive cyclizations of nitroaromatics is a known and effective method for creating a large variety of N-heterocycles. researchgate.net

Contributions to the Development of Specialty Chemicals

The structural motifs present in this compound are found in various classes of specialty chemicals, including colorants and agrochemicals. Its utility lies in its ability to be converted into key intermediates for these industries.

Aromatic nitro compounds are foundational to the dye industry. aiinmr.comnih.gov They serve as precursors to aromatic amines, which are essential components for producing azo dyes. The synthesis pathway typically involves:

Reduction: The nitro group of the parent molecule is reduced to an amine.

Diazotization: The resulting aromatic amine is treated with a nitrous acid source (e.g., NaNO₂ and HCl) to form a diazonium salt.

Azo Coupling: The diazonium salt is reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline derivative, to form the characteristic -N=N- (azo) linkage, which is a powerful chromophore.

Derivatives of nitrobenzoic acid are known to be used in the synthesis of various types of dyes, including diazo dyes, acid dyes, and direct dyes. liskonchem.comresearchgate.net The specific substituents on the aromatic rings influence the final color and properties (like lightfastness and solubility) of the resulting dye.

Many modern herbicides, insecticides, and fungicides are complex organic molecules that often contain substituted aromatic or heterocyclic cores. Nitroaromatic compounds are widely used as starting materials in the synthesis of these products. nih.gov The combination of a halogen (bromo) and a nitro group on a benzene ring is a common feature in molecules designed for biological activity. These groups can influence the molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. While direct application of this specific ester in agrochemical synthesis is not prominently reported, similar bromo-nitrobenzoate structures are valuable intermediates in the development of new active ingredients. chemimpex.com

Applications in Material Science and Polymer Chemistry

The field of materials science leverages unique organic molecules to create polymers and materials with specific, tunable properties. Nitroaromatic compounds, including esters, have been explored for several applications in this area.

The presence of a nitro group can be exploited in polymer science. For instance, ortho-nitrobenzyl esters are well-known photo-labile protecting groups used to create photo-responsive polymer networks and surfaces. nih.gov While the subject compound does not have the ortho-nitrobenzyl structure, the general class of nitroaromatic compounds is of interest for creating functional polymers. The strong electron-withdrawing nature of the nitro group can be used to tune the electronic properties of materials, which is relevant for applications in optoelectronics.

Furthermore, nitroaromatic compounds are known to act as radical inhibitors in certain polymerization reactions, a factor that is critical to consider when designing polymerization processes. nih.gov There is also research into polymers containing nitroaromatic moieties for the sensitive detection of explosives, where the polymer's fluorescence is quenched in the presence of nitro-containing analytes. mdpi.com The functional groups on this compound provide handles to potentially incorporate it as a monomer into polymer chains or as a cross-linking agent to create advanced materials.

Despite a comprehensive search for scientific literature and data, there is currently no available information regarding the specific applications of the chemical compound This compound in the areas of advanced organic synthesis, materials science research, or analytical chemistry as outlined in the requested article structure.

The requested article sections are as follows:

6.3.1. Monomer or Intermediate for Functional Polymers 6.3.2. Incorporation into Advanced Coatings and Films 6.4. Utility in Analytical Chemistry as a Reference Standard

Due to the lack of available information on "this compound" pertaining to these specific applications, content for these sections cannot be generated at this time.

It is possible that the applications of this particular compound have not yet been explored or published in publicly accessible scientific literature. Research into the properties and potential uses of novel chemical compounds is an ongoing process, and information may become available in the future.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-methyl-5-nitro-benzoic acid methyl ester?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Methylation : Esterification of the carboxylic acid group using methanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions .

- Bromination : Electrophilic aromatic substitution (EAS) at the 2-position using Br₂ (with FeBr₃ as a catalyst) or N-bromosuccinimide (NBS) under controlled conditions .

- Nitration : Introduction of the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄), leveraging the meta-directing effects of the ester and methyl groups .

Q. Critical Considerations :

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Peaks at ~1720 cm⁻¹ (ester C=O), ~1530 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 302 (C₉H₈BrNO₄) and fragments corresponding to loss of -OCH₃ (-31 Da) or Br (-79 Da) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during nitration of brominated methyl benzoate intermediates?

Methodological Answer:

- Temperature Control : Maintain temperatures below 50°C to avoid over-nitration or decomposition .

- Directing Groups : The methyl group (ortho/para-directing) and ester (meta-directing) synergistically guide nitration to the 5-position. Use stoichiometric HNO₃ to limit poly-nitration .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., using acetyl groups) if competing substitution occurs .

Data Contradiction Note : Some studies report nitration at the 3-position when steric hindrance from bromine dominates; confirm regiochemistry via NOE NMR or X-ray crystallography .

Q. How do steric and electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electronic Effects :

- Steric Effects :

- The methyl group at the 4-position hinders attack at adjacent positions, favoring substitution at the 2- or 6-positions .

Experimental Design Tip : Use DFT calculations to predict transition-state geometries and optimize reaction conditions for desired regioselectivity .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer:

- Dynamic Effects : Rotamers or restricted rotation (e.g., due to steric hindrance) may cause unexpected splitting. Variable-temperature NMR can confirm .

- Impurity Analysis : Compare experimental spectra with computational predictions (e.g., Gaussian NMR simulations) or reference compounds .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for regiochemistry confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.